

ethyl oxalyl monochloride chemical properties

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An In-Depth Technical Guide to **Ethyl Oxalyl Monochloride**: Properties, Reactivity, and Applications

Introduction: The Duality of a Reagent

Ethyl oxalyl monochloride (CAS: 4755-77-5), often referred to as ethyl chloroglyoxylate or ethoxyoxalyl chloride, stands as a cornerstone reagent in modern organic synthesis.^{[1][2][3]} Its utility stems from a unique bifunctional structure, incorporating both a highly reactive acyl chloride and a stable ethyl ester within a compact two-carbon framework. This duality allows for sequential and selective chemical transformations, making it an invaluable building block for complex molecular architectures. For researchers and process chemists, particularly in the pharmaceutical and agrochemical sectors, a deep understanding of this molecule's properties and reactivity is not merely academic—it is fundamental to innovation, enabling the efficient synthesis of novel antibiotics, potent herbicides, and a wide array of specialty organic compounds.^{[4][5][6]} This guide provides a comprehensive exploration of its chemical properties, mechanistic behavior, and field-proven applications, grounded in authoritative data and practical insights.

Part 1: Core Physicochemical and Spectroscopic Profile

The efficacy and handling of any reagent begin with a firm grasp of its physical and chemical constants. **Ethyl oxalyl monochloride** is a colorless to pale yellow, moisture-sensitive liquid with a sharp, pungent odor.^{[1][4][7]} Its high reactivity is intrinsically linked to its physical properties, which dictate storage, handling, and reaction conditions.

Quantitative Data Summary

For ease of reference, the critical physicochemical properties of **ethyl oxalyl monochloride** are summarized in the table below. This data is essential for calculating molar equivalents, predicting behavior in various solvents, and establishing safe operating temperatures.

Property	Value	Source(s)
CAS Number	4755-77-5	[1][2][8]
Molecular Formula	C ₄ H ₅ ClO ₃	[1][2][9]
Molecular Weight	136.53 g/mol	[9][10]
Appearance	Colorless to pale yellow liquid	[1][4]
Boiling Point	135 °C at 760 mmHg	[9][11][12][13]
Density	1.222–1.226 g/mL at 25 °C	[6][12][13]
Refractive Index (n ²⁰ /D)	1.416–1.418	[12][13]
Flash Point	41 °C (105 °F)	[12][13]
Solubility	Soluble in chloroform; slightly miscible with and reacts violently with water.	[12][13][14]

Spectroscopic Signature

Spectroscopic data is vital for reaction monitoring and final product confirmation.

- ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the ethyl group. [15]
- ¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbons of the ester and the acyl chloride, in addition to the ethyl group carbons.[10]
- IR Spectroscopy: The infrared spectrum prominently displays two strong carbonyl (C=O) stretching bands, one for the ester and one for the highly electrophilic acyl chloride, typically

at different wavenumbers.[10]

Part 2: Synthesis and Mechanistic Insights

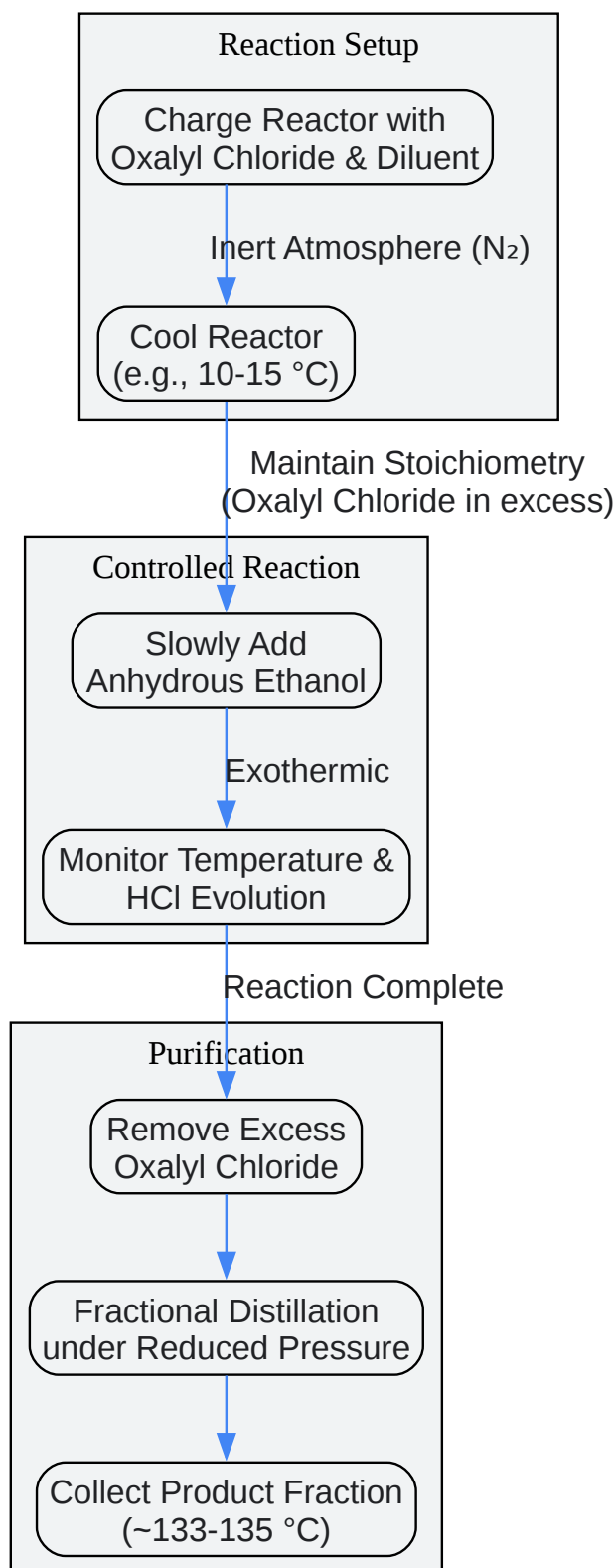
The choice of a synthetic route for a reagent like **ethyl oxalyl monochloride** is driven by factors such as precursor availability, reaction control, yield, and purity. Several methods have been established, each with distinct advantages.

One common and efficient industrial method involves the controlled reaction of oxalyl chloride with anhydrous ethanol.[5][16] The key to maximizing yield is managing the stoichiometry and temperature to favor the formation of the monoester chloride over the diester byproduct (diethyl oxalate). Using diethyl oxalate as a diluent helps to moderate the reaction.[16][17]

An alternative route begins with the partial hydrolysis of diethyl oxalate using a base like potassium acetate to form potassium monoethyl oxalate, which is then chlorinated with thionyl chloride (SOCl_2) to yield the final product.[5][18] While this multi-step process may seem more complex, it offers excellent control and can produce high-purity material.

Workflow for Synthesis via Oxalyl Chloride and Ethanol

The following diagram illustrates a generalized workflow for the synthesis of **ethyl oxalyl monochloride**. The logic emphasizes the controlled addition of ethanol to excess oxalyl chloride to prevent the formation of the diester.



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Caption: Synthesis workflow for **ethyl oxalyl monochloride**.

Part 3: The Core of Reactivity: An Electrophile in Action

The synthetic utility of **ethyl oxalyl monochloride** is dominated by the extreme electrophilicity of the acyl chloride carbon. This functional group is a powerful acylating agent, readily reacting with a wide range of nucleophiles.[\[1\]](#)[\[3\]](#)

General Acylation Mechanism

The reaction with a generic nucleophile (Nu-H), such as an alcohol or an amine, proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is often performed in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct, driving the reaction to completion and preventing unwanted side reactions with acid-sensitive substrates.[\[19\]](#)[\[20\]](#)

Caption: General mechanism for acylation of an amine.

This reactivity is harnessed in numerous applications:

- **Amide and Ester Synthesis:** It reacts cleanly with primary and secondary amines to form ethyl oxalamide derivatives, and with alcohols to form unsymmetrical oxalate esters.[\[20\]](#)[\[21\]](#)
- **Friedel-Crafts Acylation:** In the presence of a Lewis acid catalyst like AlCl_3 , it acylates aromatic rings to produce substituted arylglyoxylic acid esters, which are valuable intermediates.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Part 4: Applications in Drug Discovery and Development

The molecular fragment provided by **ethyl oxalyl monochloride** is present in numerous biologically active compounds. Its ability to link different molecular moieties makes it a powerful tool in constructing complex drug candidates.

- **Antibiotic Synthesis:** It serves as a key building block for the side chains of certain semi-synthetic antibiotics, where the oxalamide linkage is critical for biological activity.[\[5\]](#)[\[6\]](#)

- **Enzyme Inhibitors:** It is used as a reactant in the preparation of oxyoxalamide derivatives, which have been identified as potent inhibitors of enzymes like soluble epoxide hydrolase, a target for treating inflammation and hypertension.[9][13][24]
- **Heterocyclic Chemistry:** The reagent is a precursor for synthesizing various heterocyclic systems, such as quinoxalinone derivatives, which are scaffolds found in many pharmacologically active agents.[22]

Part 5: A Validated Experimental Protocol: Synthesis of Ethyl (4-methoxyphenyl)oxalamate

This protocol provides a self-validating system for the acylation of an amine, a common transformation in drug development workflows. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize an N-aryl oxalamate ester via acylation of p-anisidine with **ethyl oxalyl monochloride**.

Materials:

- p-Anisidine (4-methoxyaniline)
- **Ethyl oxalyl monochloride**
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- **Flask Preparation and Inerting:** A two-necked, round-bottomed flask equipped with a magnetic stir bar and a dropping funnel is dried in an oven and cooled under a stream of dry nitrogen.

- Causality: Ethyl oxalyl chloride reacts violently with water.^{[2][8]} Ensuring all glassware is scrupulously dry and maintaining an inert atmosphere prevents hydrolysis of the reagent and ensures maximum yield.
- Reagent Setup: The flask is charged with p-anisidine (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration). The solution is cooled to 0 °C in an ice bath. Anhydrous pyridine (1.1 eq) is added.
 - Causality: Cooling the reaction mixture controls the initial exotherm upon addition of the acylating agent. Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.^[19]
- Controlled Addition: A solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
 - Causality: Slow, dropwise addition is critical to manage the reaction's exothermic nature and prevent the formation of side products. A slight excess of the acyl chloride ensures complete consumption of the limiting amine.
- Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and stirred for an additional 1.5-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
 - Causality: Allowing the reaction to proceed at ambient temperature ensures it goes to completion.
- Aqueous Workup: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The biphasic mixture is stirred vigorously for 15 minutes.
 - Causality: The bicarbonate solution neutralizes any remaining pyridine hydrochloride and quenches any unreacted ethyl oxalyl chloride.
- Extraction and Drying: The organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

- Causality: Standard extraction and drying procedures isolate the product from aqueous and inorganic impurities.
- Purification: The crude solid is purified by recrystallization or column chromatography to yield the pure ethyl (4-methoxyphenyl)oxalamate.

Workflow Diagram: Amide Synthesis

Caption: Experimental workflow for N-aryl oxalamate synthesis.

Part 6: Safety, Handling, and Storage: A Non-Negotiable Protocol

The high reactivity of **ethyl oxalyl monochloride** necessitates stringent safety protocols. It is classified as a flammable, corrosive liquid that is harmful if swallowed and causes severe skin and eye damage.^{[2][8][13]} It is also a lachrymator, meaning its vapors are highly irritating to the eyes.^{[7][10][11]}

Hazard	Handling Precaution
Corrosive	Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-face protection (safety goggles and face shield). ^{[11][14]}
Flammable	Keep away from heat, sparks, and open flames. Use spark-proof tools and work in a chemical fume hood. ^{[8][11][14]}
Moisture Sensitive	Handle under an inert atmosphere (nitrogen or argon). Use dry solvents and glassware. Store in a tightly sealed container. ^{[1][2][8]}
Inhalation Toxicity	Use exclusively in a well-ventilated chemical fume hood to avoid inhaling vapors, which can cause severe respiratory tract irritation. ^{[11][14]}

Storage: Store in a cool, dry, well-ventilated area designated for flammable and corrosive materials. The container must be kept tightly closed and preferably stored under an inert

atmosphere.[1][2][8]

Incompatible Materials: Avoid contact with water, strong bases, alcohols, strong oxidizing agents, and metals.[8][13][14] Violent reactions can occur with these substances.[14]

Conclusion

Ethyl oxalyl monochloride is a powerful and versatile reagent whose value is directly proportional to the user's understanding of its chemical nature. Its dual functionality as both an ester and an acyl chloride provides a gateway to a vast array of chemical structures, particularly in the synthesis of pharmaceuticals and agrochemicals. By adhering to rigorous protocols for its synthesis, handling, and application, researchers can safely and effectively leverage its reactivity to advance their scientific and developmental goals.

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